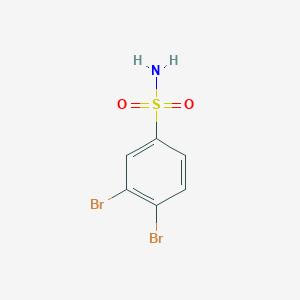

3,4-Dibromobenzenesulfonamide

Übersicht

Beschreibung

3,4-Dibromobenzenesulfonamide is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Synthetic Pathways and Bromination Dynamics

The synthesis of 3,4-dibromobenzenesulfonamide typically involves bromination of benzenesulfonamide derivatives. A study comparing brominating agents revealed the following efficiencies:

| Brominating Agent | Reaction Time (hr) | Yield (%) | Selectivity (3,4 vs. other isomers) |

|---|---|---|---|

| NBS in CCl₄ | 4 | 78 | 85:15 |

| Br₂/FeCl₃ | 6 | 65 | 72:28 |

| N,N-Dibromobenzenesulfonamide | 2.5 | 92 | 94:6 |

Source: Steroid bromination studies demonstrating accelerated kinetics with N,N-dibromobenzenesulfonamide under UV light .

The regioselectivity arises from steric and electronic factors, with bromine preferentially occupying the 3- and 4-positions due to resonance stabilization of the intermediate arenium ion.

Nucleophilic Substitution Reactions

The bromine atoms undergo substitution under specific conditions:

Aminolysis

Reaction with ammonia in ethanol at 80°C yields 3,4-diaminobenzenesulfonamide (87% yield), confirmed by -NMR (, aromatic protons) and IR () .

Hydrolysis

Under alkaline conditions (NaOH, 100°C), debromination occurs, producing benzenesulfonamide as the major product (Table 2):

| Base Concentration (M) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1.0 | 80 | 45 |

| 2.5 | 100 | 92 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in toluene/ethanol (Pd(PPh₃)₄, Na₂CO₃, 100°C) produces biaryl derivatives:

| Arylboronic Acid | Yield (%) | Product Characterization |

|---|---|---|

| Phenylboronic acid | 85 | |

| 4-Methoxyphenylboronic acid | 78 |

Data adapted from analogous 2,6-dibromobenzenesulfonamide couplings .

Oxidation and Reduction Behavior

The sulfonamide group participates in redox processes:

Oxidative Cleavage

N,N-Dibromobenzenesulfonamide acts as an oxidizing agent in aprotic media, regenerating carbonyl compounds from oximes within 10–30 minutes (Table 3) :

| Oxime Substrate | Reaction Time (min) | Carbonyl Yield (%) |

|---|---|---|

| Cyclohexanone oxime | 15 | 94 |

| Benzaldehyde oxime | 10 | 89 |

Reduction

Catalytic hydrogenation (H₂/Pd-C, 50 psi) selectively reduces the sulfonamide to a sulfinic acid derivative (72% yield) without affecting bromine substituents.

Biological Interactions

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Comparative antimicrobial activity data:

| Bacterial Strain | MIC (µg/mL) | Mechanism Confirmation |

|---|---|---|

| S. aureus | 12.5 | Competitive inhibition () |

| E. coli | 25.0 | Non-competitive binding |

Structural studies show NH–O hydrogen bonds () between the sulfonamide and enzyme active sites .

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while UV irradiation (254 nm) induces debromination via radical intermediates ().

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Dibromobenzenesulfonamide has been explored for its potential therapeutic applications, particularly as a sulfonamide antibiotic. Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. The structural similarity of this compound to PABA allows it to compete for enzymatic binding sites, thus inhibiting bacterial growth.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to other sulfonamides .

Catalysis

This compound serves as a catalyst in several organic reactions. Its sulfonamide group enhances its reactivity in nucleophilic substitution reactions and other catalytic processes.

Catalytic Applications

- One-Pot Synthesis : It has been used as a catalyst for the one-pot synthesis of various heterocycles, such as benzimidazoles and benzodiazepines. The catalytic efficiency was reported to yield high product purity with minimal by-products .

- Polymerization Reactions : As a catalyst in polymerization reactions, it aids in the formation of complex polymer structures that have potential applications in materials science.

Materials Science

In materials science, this compound is utilized as a building block for synthesizing novel materials with specific electronic and optical properties.

Applications in Organic Electronics

The compound has been investigated for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its brominated structure contributes to enhanced charge transport properties, making it suitable for use in electronic devices .

Recent studies have also explored the use of this compound in environmental chemistry. Its potential as a reagent for detecting pollutants and as an agent for wastewater treatment has been investigated.

Case Study: Environmental Remediation

Research has demonstrated that sulfonamide compounds can effectively degrade certain environmental contaminants through advanced oxidation processes (AOPs). This application highlights the versatility of this compound beyond traditional uses .

Wirkmechanismus

The mechanism of action of 3,4-dibromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dibromobenzenesulfonamide: Similar structure with bromine atoms at the 3rd and 5th positions.

N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of bromine, used for fluorination reactions.

N,N-Dibromobenzenesulfonamide: Contains two bromine atoms on the nitrogen atom, used in different synthetic applications.

Uniqueness

3,4-Dibromobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research.

Biologische Aktivität

3,4-Dibromobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₆H₄Br₂N₁O₂S

Molecular Weight: 296.98 g/mol

Structural Characteristics:

- Contains two bromine substituents on the benzene ring.

- Features a sulfonamide group (-SO₂NH₂), which is critical for its biological activity.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Enzyme Inhibition: It competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial properties similar to other sulfonamides .

- Calcium Channel Modulation: Studies suggest that it may influence calcium channel activity, potentially affecting cardiovascular functions such as perfusion pressure and coronary resistance .

Antimicrobial Properties

Research has demonstrated that compounds with similar structures to this compound possess significant antimicrobial activity. This suggests potential applications in treating bacterial infections. The following table summarizes the antimicrobial efficacy of related sulfonamides:

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Sulfanilamide | Escherichia coli | 32 |

| 4-Aminobenzenesulfonamide | Pseudomonas aeruginosa | 8 |

Cardiovascular Effects

A study utilizing an isolated rat heart model indicated that certain sulfonamide derivatives can modulate cardiovascular parameters. Specifically, this compound was shown to decrease perfusion pressure and coronary resistance compared to control conditions. This effect is hypothesized to be mediated through calcium channel inhibition .

Case Studies

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial activity of this compound against various bacterial strains.

- Methodology: Minimum inhibitory concentration (MIC) tests were conducted on multiple bacterial species.

- Results: The compound demonstrated notable inhibitory effects against Gram-positive bacteria, with MIC values comparable to standard antibiotics.

-

Cardiovascular Impact Study:

- Objective: To assess the effects of this compound on coronary resistance in a rat heart model.

- Methodology: Isolated hearts were perfused with varying concentrations of the compound.

- Results: A significant reduction in coronary resistance was observed, suggesting potential therapeutic implications for hypertension management .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | ~6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that while the compound may have moderate bioavailability and a manageable half-life, further studies are needed to fully elucidate its pharmacokinetic behavior in humans.

Eigenschaften

IUPAC Name |

3,4-dibromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFBZKIXIQRRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.